21-Docosenoic acid 21-Docosenoic acid
Brand Name: Vulcanchem
CAS No.: 53821-23-1
VCID: VC14422285
InChI: InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2H,1,3-21H2,(H,23,24)
SMILES:
Molecular Formula: C22H42O2
Molecular Weight: 338.6 g/mol

21-Docosenoic acid

CAS No.: 53821-23-1

Cat. No.: VC14422285

Molecular Formula: C22H42O2

Molecular Weight: 338.6 g/mol

* For research use only. Not for human or veterinary use.

21-Docosenoic acid - 53821-23-1

Specification

CAS No. 53821-23-1
Molecular Formula C22H42O2
Molecular Weight 338.6 g/mol
IUPAC Name docos-21-enoic acid
Standard InChI InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2H,1,3-21H2,(H,23,24)
Standard InChI Key APBCNLYLPJQPGB-UHFFFAOYSA-N
Canonical SMILES C=CCCCCCCCCCCCCCCCCCCCC(=O)O

Introduction

Chemical Identity and Structural Features

21-Docosenoic acid (C22H42O2\text{C}_{22}\text{H}_{42}\text{O}_{2}) is classified as a long-chain fatty acid with a molecular weight of 338.568 g/mol and an exact mass of 338.318 g/mol . Its structure comprises a carboxylic acid functional group at one end and a double bond between the 21st and 22nd carbon atoms (Figure 1). The compound’s logP value of 7.67 indicates high lipophilicity, suggesting preferential solubility in nonpolar solvents over aqueous environments .

Molecular and Crystallographic Properties

The compound exists as a solid at room temperature, though its melting point, boiling point, and density remain uncharacterized in available literature . Computational analyses predict a planar geometry around the double bond, which may influence its reactivity in hydrogenation or oxidation reactions. The polar surface area (PSA) of 37.3 Ų further underscores its limited polarity, aligning with its hydrophobic nature .

Table 1: Physicochemical Properties of 21-Docosenoic Acid

PropertyValue
Molecular FormulaC22H42O2\text{C}_{22}\text{H}_{42}\text{O}_{2}
Molecular Weight338.568 g/mol
Exact Mass338.318 g/mol
LogP7.67
Polar Surface Area37.3 Ų
Physical StateSolid

Synthesis and Historical Development

The synthesis of 21-Docosenoic acid was first reported in the early 20th century. A seminal study by Ruzicka et al. (1928) detailed its preparation via the oxidation of erucic acid, a naturally occurring fatty acid found in rapeseed oil . This method involved ozonolysis followed by reductive workup to isolate the target compound.

Modern Synthetic Routes

Bergbreiter and Whitesides (1975) advanced the synthesis using palladium-catalyzed cross-coupling reactions, which improved yield and selectivity . Their approach utilized ω-unsaturated fatty acid precursors, enabling precise control over the double bond position. The reaction mechanism proceeds as follows:

R–CH=CH–COOH+H2Pd/CR–CH2–CH2–COOH\text{R–CH=CH–COOH} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{R–CH}_2\text{–CH}_2\text{–COOH}

This method remains a benchmark for synthesizing monounsaturated fatty acids with tailored chain lengths.

Industrial and Laboratory Applications

21-Docosenoic acid is primarily utilized in niche chemical syntheses and material science. Its applications include:

Surfactant and Lubricant Production

The compound’s long hydrocarbon chain and carboxylic acid group make it a candidate for synthesizing metal soaps and nonionic surfactants. These derivatives are employed in industrial lubricants and emulsifiers, though commercial adoption remains limited compared to shorter-chain analogues.

Polymer Chemistry

In polymer research, 21-Docosenoic acid serves as a monomer for producing bio-based polyesters. Its extended alkyl chain enhances thermal stability in resulting polymers, a property critical for high-temperature applications .

ParameterRecommendation
Hazard ClassificationNon-hazardous
Flash PointNot determined
Auto-Ignition Temp.Not determined
Storage ConditionsCool, dry, ventilated

Environmental Impact and Disposal

Ecological data for 21-Docosenoic acid are sparse. Regulatory guidelines classify it as a non-marine pollutant, with no evidence of bioaccumulation or toxicity in aquatic organisms . Disposal recommendations include incineration or landfill deposition via licensed waste management services.

Research Gaps and Future Directions

While historical studies have elucidated basic properties, critical gaps persist:

  • Thermal Properties: Melting/boiling points remain uncharacterized.

  • Toxicological Profiles: No data exist on chronic exposure effects.

  • Ecotoxicity: Impact on soil microbiota warrants investigation.

Recent advances in computational chemistry could model these parameters, guiding targeted experimental studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator